(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid
Overview
Description
(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with fluorine and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and utilizes boronic acids as key reagents . The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are usually mild and can be performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The fluorine and trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylpyridine-5-boronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-(trifluoromethyl)pyridine
Uniqueness
(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both fluorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic properties, making the compound highly reactive and versatile in various chemical reactions. Its ability to form stable boronic acid complexes further enhances its utility in organic synthesis and scientific research .
Biological Activity
(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative characterized by a unique combination of a pyridine ring, a boronic acid functional group, and a trifluoromethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly in enzyme inhibition and drug design. The presence of fluorine and trifluoromethyl groups enhances its electronic properties, making it a versatile candidate for various biochemical applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBFNO, with a molecular weight of approximately 208.91 g/mol. The structural features include:
- Pyridine Ring : Contributes to the aromatic character and hydrogen bonding capabilities.
- Boronic Acid Group : Known for its ability to form reversible covalent bonds with diols, which is crucial for enzyme inhibition.
- Trifluoromethyl Group : Enhances lipophilicity, which can improve cell membrane permeability and metabolic stability.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets through the boronic acid moiety. The compound can form stable complexes with diols and other nucleophiles, making it effective in the design of enzyme inhibitors. Its unique structural features allow it to participate in numerous biochemical assays, particularly in the context of enzyme-catalyzed reactions.
Biological Applications
Research has demonstrated that this compound exhibits significant potential as an inhibitor in various biological systems. Below are some notable findings:
Enzyme Inhibition
- Histone Deacetylase (HDAC) Inhibition : Studies have shown that fluorinated compounds can enhance inhibitory activity against HDACs. For instance, derivatives with trifluoromethyl groups exhibit increased potency compared to non-fluorinated counterparts .
- Boronic Acid Derivatives : The boronic acid functionality allows this compound to act as an inhibitor in enzymatic reactions involving serine proteases and other enzymes that utilize diol substrates.
Case Studies
- A study investigating the impact of fluorination on HDAC inhibitors revealed that compounds similar to this compound showed improved selectivity and potency against specific cancer cell lines, demonstrating a potential therapeutic application in oncology .
Compound | IC50 (μM) | Target |
---|---|---|
Largazole | 3.64 | HDAC1 |
Trifluoromethyl derivative | 0.88 | HDAC1 |
Synthetic Routes
The synthesis of this compound typically involves Suzuki–Miyaura coupling reactions, which are effective for forming carbon-carbon bonds using boronic acids as key intermediates. This method allows for the efficient production of the compound while maintaining high yields and purity.
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCXRRPVZUFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675078 | |
Record name | [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-63-8 | |
Record name | [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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